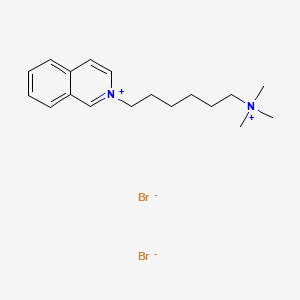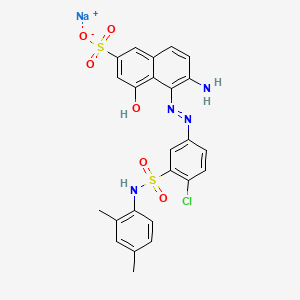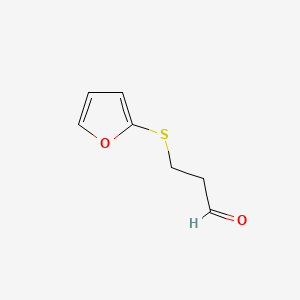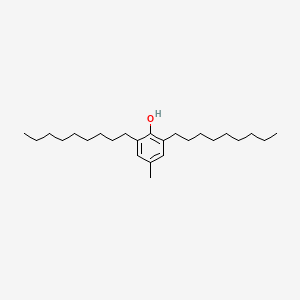
2,6-Dinonyl-p-cresol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a type of alkylated phenol, characterized by the presence of two nonyl groups attached to the benzene ring at the 2 and 6 positions, and a methyl group at the 4 position. This compound is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
The synthesis of 2,6-Dinonyl-p-cresol typically involves the alkylation of p-cresol with nonene. The reaction is catalyzed by acidic catalysts such as sulfuric acid or solid acid catalysts. The process can be carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods often involve the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
2,6-Dinonyl-p-cresol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound to its corresponding hydroquinone derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Scientific Research Applications
2,6-Dinonyl-p-cresol has a wide range of applications in scientific research and industry:
Chemistry: It is used as an antioxidant in the stabilization of polymers and lubricants. Its ability to inhibit oxidative degradation makes it valuable in extending the lifespan of these materials.
Biology: Research has explored its potential as an antioxidant in biological systems, where it may help protect cells from oxidative stress.
Medicine: While not commonly used directly in medicine, its antioxidant properties have implications for the development of therapeutic agents aimed at reducing oxidative damage in tissues.
Mechanism of Action
The antioxidant effect of 2,6-Dinonyl-p-cresol is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic hydroxyl group plays a key role in this process, as it can easily donate a hydrogen atom to stabilize free radicals. This mechanism is similar to other phenolic antioxidants, where the stabilization of free radicals helps to protect materials and biological systems from oxidative stress .
Comparison with Similar Compounds
2,6-Dinonyl-p-cresol can be compared to other alkylated phenols such as:
2,6-Di-tert-butyl-p-cresol (BHT): Both compounds are used as antioxidants, but BHT is more commonly used in food and cosmetics due to its lower toxicity.
2,6-Di-tert-butylphenol: Similar in structure but lacks the methyl group at the 4 position, which can influence its antioxidant properties.
2,4-Dinonylphenol: Differs in the position of the nonyl groups, which can affect its reactivity and applications
This compound stands out due to its specific substitution pattern, which provides a unique balance of steric hindrance and electronic effects, enhancing its antioxidant capabilities.
Properties
CAS No. |
63451-44-5 |
|---|---|
Molecular Formula |
C25H44O |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
4-methyl-2,6-di(nonyl)phenol |
InChI |
InChI=1S/C25H44O/c1-4-6-8-10-12-14-16-18-23-20-22(3)21-24(25(23)26)19-17-15-13-11-9-7-5-2/h20-21,26H,4-19H2,1-3H3 |
InChI Key |
UXMKUNDWNZNECH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC(=CC(=C1O)CCCCCCCCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


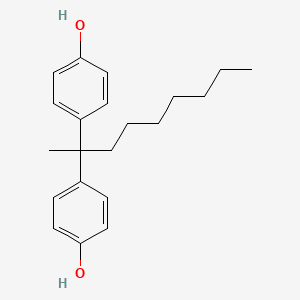
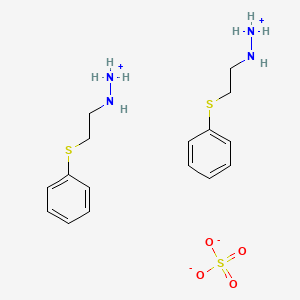
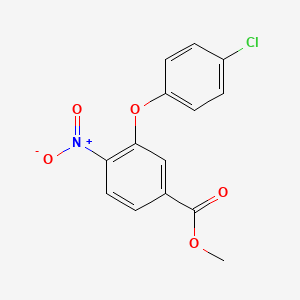

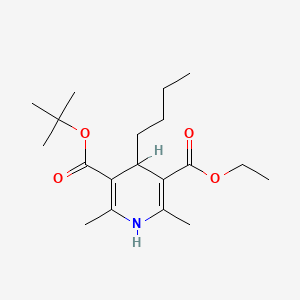
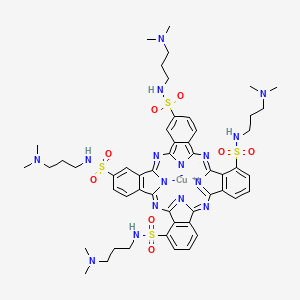
![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt](/img/structure/B13773038.png)

